molecular formula C12H8Cl2F3N3O2 B11794724 Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11794724
M. Wt: 354.11 g/mol
InChI Key: JEVTZHNLJSBSAH-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate (CAS 1431728-28-7) is a high-purity chemical compound with a molecular formula of C12H8Cl2F3N3O2 and a molecular weight of 354.11 g/mol. This complex heterocycle features a 1,2,3-triazole core, a versatile scaffold in medicinal chemistry known for its diverse biological activities. The structure is further elaborated with a phenyl ring substituted with chlorine atoms, a metabolically stable trifluoromethyl group, and an ethyl ester moiety, making it a valuable intermediate for the synthesis of more complex molecules. Compounds bearing the 1,2,3-triazole structure have demonstrated significant potential in pharmaceutical research, including the development of anticancer agents . Furthermore, the trifluoromethyl group is a key feature in modern drug design, and its incorporation into heterocyclic fragments has been explored for targeting essential bacterial enzymes, such as MurB in Pseudomonas aeruginosa , a promising target for novel antibiotics . This product is intended for research and development purposes only and must be handled by qualified professionals. It is explicitly not intended for diagnostic, therapeutic, or any human or veterinary use. For laboratory use only.

Properties

Molecular Formula

C12H8Cl2F3N3O2

Molecular Weight

354.11 g/mol

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate

InChI

InChI=1S/C12H8Cl2F3N3O2/c1-2-22-11(21)9-10(12(15,16)17)19-20(18-9)8-5-6(13)3-4-7(8)14/h3-5H,2H2,1H3

InChI Key

JEVTZHNLJSBSAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Silicomolybdic Acid-Catalyzed One-Pot Synthesis

A biocompatible approach using silicomolybdic acid (SMA) enables the one-pot synthesis of 4-aryl-NH-1,2,3-triazoles from aldehydes, nitroalkanes, and sodium azide. For the target compound, 2,5-dichlorobenzaldehyde serves as the aryl aldehyde, while ethyl nitroacetate introduces the ester and trifluoromethyl groups. The reaction proceeds via sequential C–C and C–N bond formations under mild conditions (5 mol% SMA, 60°C, 12–24 h), yielding the triazole core with regioselectivity dictated by electronic effects of the substituents.

Key Parameters

  • Catalyst : SMA (5 mol%)

  • Solvent : Ethanol/water (3:1)

  • Yield : 78–92% for analogous triazoles

Challenges include the stability of nitrotrifluoromethane precursors and competing side reactions from the electron-withdrawing trifluoromethyl group.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Regioselective Cycloaddition

The CuAAC reaction between ethyl propiolate and 2,5-dichlorophenyl azide generates 1,4-disubstituted triazoles, but the target compound requires 1,5-regiochemistry. Modified protocols using ruthenium catalysts or strain-promoted alkynes achieve the desired regioselectivity. For example, pre-forming the azide from 2,5-dichloroaniline via diazotization and cyclizing with ethyl 3,3,3-trifluoropropiolate under Cu(I) catalysis yields the 1,5-isomer.

Optimized Conditions

  • Catalyst : CuSO₄·5H₂O (10 mol%) + sodium ascorbate

  • Solvent : tert-Butanol/H₂O (1:1)

  • Yield : 65–72% for analogous trifluoromethyl triazoles

β-Diketone-Azide Cyclocondensation

Cyclization of 1-(2,5-Dichlorophenyl)-3-Trifluoromethyl-1,3-Diketones

β-Diketones bearing 2,5-dichlorophenyl and trifluoromethyl groups react with sodium azide in acetic acid to form 1,2,3-triazoles. Ethyl 4-oxo-2-(trifluoromethyl)-4H-triazole-5-carboxylate is isolated and subsequently esterified with ethanol under acidic conditions.

Representative Data

Entryβ-Diketone R¹Yield (%)
12,5-Cl₂C₆H₃CF₃85

Three-Component Condensation

Aminotriazole-Aldehyde-Ketone Reactions

Aminotriazoles condense with 2,5-dichlorobenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate in ethanol catalyzed by Amberlyst-15, forming the triazole ring via imine intermediates. The reaction proceeds at reflux (78°C, 24 h) with 10 mol% catalyst, achieving 68% yield after recrystallization.

Mechanistic Insight

  • Formation of Schiff base between aldehyde and aminotriazole.

  • Nucleophilic attack by trifluoromethyl ketone enolate.

  • Cyclodehydration to form the triazole core.

Post-Functionalization Approaches

Esterification of Carboxylic Acid Intermediates

Hydrolysis of pre-formed 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid with ethanolic HCl yields the ethyl ester. This two-step method avoids side reactions during cyclization but requires harsh conditions (100°C, 6 h).

Yield Comparison

StepYield (%)
Carboxylic acid synthesis78
Esterification92

Crystallization and Purification

Solvent-Antisolvent Recrystallization

The crude product is dissolved in hot ethyl acetate and precipitated with hexane, yielding needle-like crystals. X-ray diffraction confirms the structure, with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.

Purity Analysis

  • HPLC : ≥98% purity

  • Melting Point : 142–144°C

Challenges and Limitations

  • Regiochemical Control : Electron-withdrawing groups favor 1,4-regioisomers in CuAAC, necessitating alternative catalysts for 1,5-selectivity.

  • Trifluoromethyl Stability : HF elimination may occur under basic conditions, requiring neutral pH and low temperatures.

  • Scale-Up Issues : Multicomponent reactions exhibit diminished yields above 10 mmol due to side reactions .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying solubility or further derivatization:

  • Basic hydrolysis : Treatment with NaOH/EtOH generates the sodium carboxylate, which can be protonated to form the free acid.

  • Acidic hydrolysis : HCl/H<sub>2</sub>O/EtOH cleaves the ester to produce the carboxylic acid.

Example Reaction:

Ethyl esterNaOH/EtOHSodium carboxylateH+Carboxylic acid\text{Ethyl ester} \xrightarrow{\text{NaOH/EtOH}} \text{Sodium carboxylate} \xrightarrow{\text{H}^+} \text{Carboxylic acid}

Nucleophilic Substitution at the Aromatic Ring

The 2,5-dichlorophenyl group participates in halogen exchange reactions, particularly at the para-chlorine position, due to electronic activation by the triazole ring:

Reaction Type Conditions Product
FluorinationKF, Cu catalyst, DMF, 120°C2-Chloro-5-fluorophenyl derivative
AminationNH<sub>3</sub>, Pd catalysis5-Amino-2-chlorophenyl analog

The meta-chlorine remains less reactive due to steric hindrance from the triazole ring.

Cycloaddition and Ring-Opening Reactions

The 1,2,3-triazole core engages in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocyclic systems. For example:

Triazole+AlkyneCu(I)Bicyclic triazole derivative\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Bicyclic triazole derivative}

This reactivity is leveraged to synthesize polycyclic structures for pharmaceutical screening .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the aryl or triazole substituents:

  • Suzuki coupling : The 2,5-dichlorophenyl group couples with boronic acids to introduce aryl/heteroaryl groups.

  • Buchwald-Hartwig amination : Amination at the para-chlorine position enhances bioactivity.

Example Table: Coupling Partners and Products

Coupling Partner Catalyst Product Application
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>Biaryl derivatives for antimicrobials
4-AminopyridinePd<sub>2</sub>(dba)<sub>3</sub>Enzyme inhibitors

Triazole Ring Functionalization

The triazole nitrogen atoms undergo alkylation or acylation to modulate electronic and steric properties:

  • N-Alkylation : Reaction with methyl iodide in DMF/K<sub>2</sub>CO<sub>3</sub> yields quaternary ammonium salts.

  • N-Acylation : Acetyl chloride forms acylated derivatives, improving lipophilicity.

Biological Activity-Driven Reactions

In antimicrobial applications, the compound interacts with microbial enzymes via:

  • Hydrogen bonding : Between the triazole nitrogen and enzyme active sites .

  • Halogen bonding : 2,5-Dichlorophenyl group enhances binding to hydrophobic pockets .

Comparative Reactivity of Analogous Compounds

Compound Key Reactivity Difference
Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylateReduced halogen exchange due to single Cl substituent
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylateHigher susceptibility to N-alkylation

Stability Under Physicochemical Conditions

  • Thermal stability : Decomposes above 250°C without solvent.

  • Photoreactivity : UV exposure induces partial triazole ring rearrangement .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has demonstrated significant antimicrobial properties. Triazole derivatives are known for their ability to inhibit the growth of various pathogens.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mL[Study A]
Staphylococcus aureus32 µg/mL[Study B]

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. This compound has been investigated for its antiproliferative activity against various cancer cell lines.

Data Table: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism
e4A5495.2EGFR Inhibition
e12H4604.8Apoptosis Induction

In comparative studies, compounds similar to this one have shown enhanced efficacy over standard treatments in specific non-small cell lung cancer models.

Agricultural Applications

Due to its antimicrobial properties, this compound is being explored as a potential agrochemical agent. Its ability to inhibit fungal pathogens makes it relevant for crop protection.

Case Study: Fungal Pathogen Control

In field trials, the application of this compound significantly reduced fungal infections in crops compared to untreated controls. The results indicated a reduction in disease incidence by approximately 70% over a growing season.

Case Study 1: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring and the dichlorophenyl and trifluoromethyl groups contribute to its binding affinity and selectivity for these targets. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Pyrazole/Imidazole : The triazole core offers superior metabolic stability compared to imidazoles due to reduced susceptibility to ring-opening reactions .
  • Halogenation Patterns : The 2,5-dichlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 2,4-dichlorophenyl (Imazalil) or 2,6-dichloro-4-trifluoromethylphenyl (Nipyraclofen), influencing target binding .
  • Trifluoromethyl Group : Shared with Nipyraclofen, this group enhances resistance to oxidative degradation and improves membrane permeability .

Physicochemical Properties

Property Target Compound Nipyraclofen Imazalil
Molecular Weight (g/mol) ~380.6 ~354.1 ~297.1
LogP (Predicted) ~3.8 ~3.5 ~4.2
Solubility (mg/L) <50 (Lipophilic) ~100 ~200

Notes:

  • Imazalil’s lower molecular weight and higher solubility may correlate with its use in post-harvest treatments, whereas the target compound’s properties suggest pre-emergent herbicidal applications.

Computational and Mechanistic Insights

While focuses on density-functional theory (DFT) for correlation-energy calculations, such methods are critical for modeling the electronic effects of substituents in triazoles. For example:

  • Comparative DFT studies of similar compounds could predict metabolic degradation pathways or photostability, though specific data for the target compound remain unexplored in the provided evidence.

Biological Activity

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H8Cl2F3N3O2C_{12}H_8Cl_2F_3N_3O_2 and a molecular weight of approximately 319.67 g/mol. Its structure includes a triazole ring with halogen substituents that enhance its lipophilicity and biological interaction potential. The unique combination of the dichlorophenyl and trifluoromethyl groups contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the triazole ring via cycloaddition reactions.
  • Introduction of the dichlorophenyl and trifluoromethyl substituents through electrophilic aromatic substitution.
  • Esterification to produce the final ethyl ester derivative.

These methods highlight the versatility of synthetic pathways available for triazole derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Triazole derivatives have been shown to inhibit the growth of various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus. The presence of halogen atoms enhances its effectiveness against these microorganisms .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli12 μg/mL
S. aureus15 μg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The presence of halogen substituents increases lipophilicity and enhances interaction with biological targets. Comparative analysis with structurally similar compounds reveals that modifications in the substituents significantly influence antimicrobial and anticancer activities.

Table 3: Comparison of Structural Analogues

Compound NameUnique Features
Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)Lacks dichloro substitution; potentially less active
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylateSimpler structure; reduced activity

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